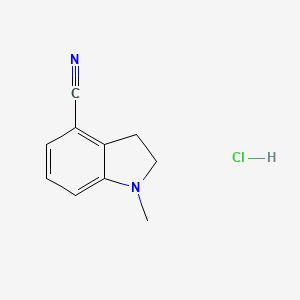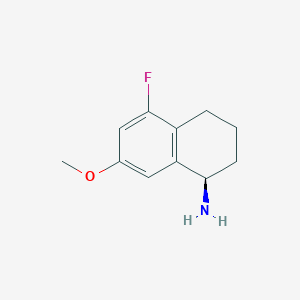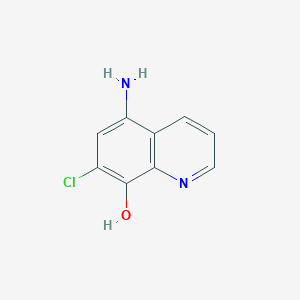
5-Aminoisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoisoquinoline-4-carboxylic acid: is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters, followed by subsequent functional group transformations. For instance, the Skraup synthesis is a well-known method for synthesizing quinoline derivatives, which can be adapted for isoquinoline synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as metal catalysts or acidic media, can enhance the yield and efficiency of the synthesis process. Microwave-assisted synthesis and solvent-free reactions are also explored for greener and more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides.
Major Products: The major products formed from these reactions include quinoline derivatives, reduced isoquinoline compounds, and various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: 5-Aminoisoquinoline-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a ligand in host-guest chemistry, forming inclusion complexes with cyclodextrins .
Medicine: Its derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Aminoisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but without the amino and carboxylic acid groups.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with different substitution patterns.
5-Aminoisoquinoline: A closely related compound without the carboxylic acid group.
Uniqueness: 5-Aminoisoquinoline-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-aminoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-12-5-7(9(6)8)10(13)14/h1-5H,11H2,(H,13,14) |
InChI Key |
SDDDXRGZJUUZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


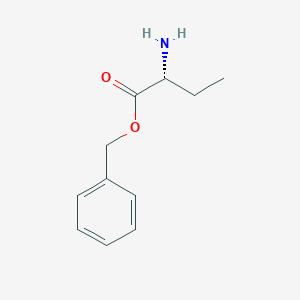


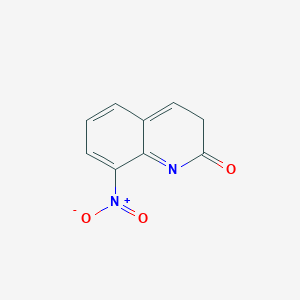
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)

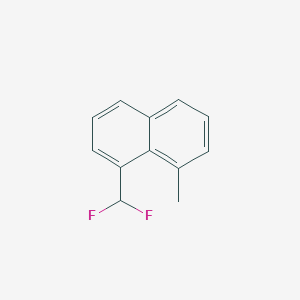
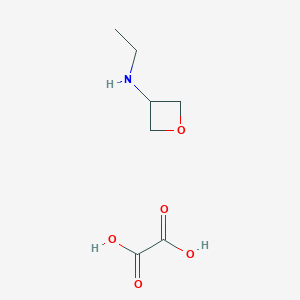
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
